molecular formula C8H4ClF3O2 B11817636 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid

Katalognummer: B11817636
Molekulargewicht: 224.56 g/mol
InChI-Schlüssel: KZSYIZAWJUNBHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, featuring both chlorine and fluorine atoms, makes it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chloro-4-fluorophenylboronic acid with difluoroacetic acid under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or chlorinated derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-4-fluorophenylboronic acid
  • 2-Chloro-4-fluorophenylacetic acid

Uniqueness

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid stands out due to its unique combination of chlorine and multiple fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability and specific reactivity .

Eigenschaften

Molekularformel

C8H4ClF3O2

Molekulargewicht

224.56 g/mol

IUPAC-Name

2-(2-chloro-4-fluorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H4ClF3O2/c9-6-3-4(10)1-2-5(6)8(11,12)7(13)14/h1-3H,(H,13,14)

InChI-Schlüssel

KZSYIZAWJUNBHG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)Cl)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.